molecular formula C11H13N B3353937 1,2,3,3a,8,8a-Hexahydroindeno[1,2-c]pyrrole CAS No. 5695-32-9

1,2,3,3a,8,8a-Hexahydroindeno[1,2-c]pyrrole

Cat. No.: B3353937
CAS No.: 5695-32-9
M. Wt: 159.23 g/mol
InChI Key: ZXRHTGNBKZIYSD-UHFFFAOYSA-N
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Description

1,2,3,3a,8,8a-Hexahydroindeno[1,2-c]pyrrole is an organic compound with the molecular formula C₁₁H₁₃N. It is a bicyclic structure that includes both an indene and a pyrrole ring, making it an interesting subject for chemical research due to its unique structural properties .

Scientific Research Applications

1,2,3,3a,8,8a-Hexahydroindeno[1,2-c]pyrrole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,3a,8,8a-Hexahydroindeno[1,2-c]pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of indene with pyrrole in the presence of a strong acid catalyst to facilitate the cyclization process . The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to ensure proper mixing and reaction kinetics.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for temperature and pressure control can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2,3,3a,8,8a-Hexahydroindeno[1,2-c]pyrrole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which 1,2,3,3a,8,8a-Hexahydroindeno[1,2-c]pyrrole exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Indene: A monocyclic compound that forms the basis for the indene ring in 1,2,3,3a,8,8a-Hexahydroindeno[1,2-c]pyrrole.

    Pyrrole: A five-membered nitrogen-containing ring that is part of the structure of this compound.

    Hexahydroindene: A fully saturated derivative of indene.

Uniqueness

This compound is unique due to its bicyclic structure, which combines the properties of both ind

Properties

IUPAC Name

1,2,3,3a,4,8b-hexahydroindeno[1,2-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-2-4-10-8(3-1)5-9-6-12-7-11(9)10/h1-4,9,11-12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRHTGNBKZIYSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC2C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90468852
Record name 1,2,3,3a,8,8a-Hexahydroindeno[1,2-c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5695-32-9
Record name 1,2,3,3a,8,8a-Hexahydroindeno[1,2-c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3,3a,8,8a-tetrahydro-2H-2-aza-cyclopenta[a]inden-1-one (1.5 g, 8.8 mmol) in THF (44 mL) was cannulated to a solution of LAH in THF (26.4 mL, 1.0 M solution in THF). The resulting solution was stirred for 4 hours at 70° C., then overnight at room temperature. The reaction was quenched via the stepwise addition of H2O (1 mL), aqueous NaOH (1 mL, 2.0 M solution), and H2O (3 mL). The resulting mixture was filtered through celite, the celite washed with warm MeOH (200 mL), and the filtrate concentrated to give the subtitle compound and its regioisomer, which were used without further purification. MS calculated for C11H13N+H: 160, observed: 160.
Name
3,3a,8,8a-tetrahydro-2H-2-aza-cyclopenta[a]inden-1-one
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
44 mL
Type
solvent
Reaction Step Three
Name
Quantity
26.4 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

N-tert-Butylcarbamate-1,2,3,3a,8,8a-hexahydroindeno[1,2-c]pyrrole (110 mg, 0.42 mmol) was dissolved in a HCl solution (5 mL, 4.0 M solution in 1,4-dioxane) and stirred for 2 hours at room temperature. The reaction was concentrated by rotary evaporation. The crude product was purified by reverse-phase liquid chromatography to afford the title compound. 1H NMR (d6-DMSO 300 MHz)*7.16 (m, 4H), 3.71 (m, 1H), 3.25 (m, 1H), 3.0-3.18 (m, 2H), 2.79-3.00 (m, 2H), 2.72 (m, 1H), 2.45 (m, 1H) ppm. MS calculated for C11H13N+H: 160, observed: 160.
Name
N-tert-Butylcarbamate 1,2,3,3a,8,8a-hexahydroindeno[1,2-c]pyrrole
Quantity
110 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

3,3a,8,8a-Tetrahydro-2H-2-aza-cyclopenta[a]inden-1-one. Thionyl chloride (1.9 mL, 26.4 mmol) was added to a solution of 2,2a,7,7a-tetrahydro-cyclobuta[a]inden-1-one oxime (1.5 g, 8.8 mmol) in 1,4-dioxane (44 mL), and stirred overnight at room temperature. The reaction was quenched with saturated aqueous NaHCO3 (100 mL), and extracted with EtOAc (3×50 mL). The organic extracts were washed with brine, dried over MgSO4, and concentrated to give the subtitle compound and its regioisomer, which were used without further purification. MS calculated for C11H11NO+H: 174, observed: 174.
Name
3,3a,8,8a-Tetrahydro-2H-2-aza-cyclopenta[a]inden-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
44 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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